1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7-methylsulfanyl-4-propan-2-ylpyrazolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-10(2)15-14-9-18-21(16(14)17(22-5)20-19-15)13-7-6-11(3)12(4)8-13/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHYQDQEKANFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SC)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H18N4S
- CAS Number : 33677571
The chemical structure includes a pyrazolo[3,4-d]pyridazine core with specific substituents that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-d]pyridazine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines. A notable study demonstrated that derivatives of pyrazolo compounds showed inhibitory activity against the RET protein kinase, which is implicated in several cancers. The most promising compounds displayed effective inhibition at concentrations as low as 100 nM in MCF-7 breast cancer cells .
The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit the phosphorylation of ERK1/2 in response to growth factors like GDNF (Glial cell line-Derived Neurotrophic Factor) .
Antimicrobial and Antioxidant Activities
Pyrazole derivatives are also recognized for their antimicrobial and antioxidant properties. A study highlighted the effectiveness of certain pyrazole compounds against various pathogens, suggesting a broad spectrum of antimicrobial activity. Additionally, these compounds have demonstrated antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases .
Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of RET protein kinase | |
| Antimicrobial | Effective against various pathogens | |
| Antioxidant | Reduces oxidative stress |
Case Study 1: Breast Cancer Cell Lines
In vitro studies have shown that this compound significantly inhibits the growth of MCF-7 breast cancer cells. The compound was tested alongside doxorubicin, revealing a synergistic effect that enhances cytotoxicity compared to doxorubicin alone. This suggests potential for combination therapies in treating resistant cancer subtypes .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of related pyrazole derivatives against several strains of bacteria and fungi. The results indicated that these compounds could serve as effective agents in treating infections caused by resistant bacterial strains, highlighting their potential application in clinical settings .
Comparison with Similar Compounds
Position 1 Substitution
Position 7 Substitution
- The methylthio group (-SMe) in the target compound replaces the ketone (-O) in Compounds A and B. Sulfur’s larger atomic radius and lower electronegativity increase lipophilicity and alter metabolic stability.
Molecular Weight and Solubility
- The target compound’s higher molecular weight (312.44 g/mol vs. 254–282 g/mol for analogs) and sulfur atom likely reduce aqueous solubility compared to Compounds A and B. However, the methylthio group may improve membrane permeability, a critical factor in central nervous system (CNS) drug candidates .
Q & A
Q. What are the standard synthetic routes for preparing 1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. For example, refluxing substituted pyrazole precursors with hydrazine hydrate in ethanol for 4–6 hours yields pyrazolo[3,4-d]pyridazine cores . Optimization includes solvent selection (e.g., pyridine for improved solubility ), controlled stoichiometry of methylthio-group donors (e.g., methanethiol derivatives), and temperature modulation (80–100°C) to minimize side products. Purification via recrystallization (ethanol/DMF) or column chromatography is critical for isolating the target compound .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and methylthio groups (δ 2.5–3.0 ppm). Overlapping signals in crowded regions (e.g., isopropyl groups) require 2D-COSY or HSQC for resolution .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns for sulfur (^34S).
- IR : Validate thiomethyl (C–S stretch at ~600 cm⁻¹) and pyridazine ring vibrations.
Contradictions arise from solvent artifacts or tautomerism; deuterated solvents (DMSO-d6) and variable-temperature NMR help resolve ambiguities .
Q. How can impurities in synthesized batches be identified and quantified?
- Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA). Compare retention times against spiked standards (e.g., methylphenylpyridazine byproducts). Quantify impurities via calibration curves, ensuring ≤0.15% thresholds per ICH guidelines . MS/MS fragmentation aids in structural identification of unknown impurities .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties and binding affinity to target enzymes?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) using GROMACS.
- Docking Studies (AutoDock Vina) : Model interactions with PDE inhibitors or kinase targets, focusing on the methylthio group’s hydrophobic interactions .
- ADMET Prediction (SwissADME) : Estimate logP (~3.5), BBB permeability, and CYP450 metabolism. Validate with in vitro hepatocyte assays .
Q. How can contradictory data in pharmacological studies (e.g., variable IC50 values across assays) be systematically addressed?
- Methodological Answer :
- Assay Standardization : Control variables like ATP concentration (kinase assays) or cell passage number (in vitro models).
- Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Meta-Analysis : Apply statistical models (e.g., random-effects) to aggregate data from multiple studies, accounting for inter-lab variability .
Q. What experimental designs are optimal for evaluating the compound’s bioactivity in complex biological systems?
- Methodological Answer :
- In Vitro : Dose-response curves (0.1–100 µM) in primary cell lines (e.g., HUVECs for angiogenesis studies) with controls for cytotoxicity (MTT assay) .
- In Vivo : Use murine models (e.g., xenografts) with PK/PD profiling (plasma half-life, tissue distribution via LC-MS/MS). Include vehicle and positive controls (e.g., cisplatin for cytotoxicity) .
- Omics Integration : Transcriptomics (RNA-seq) to identify off-target pathways and metabolomics (GC-MS) for biomarker discovery .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?
- Methodological Answer :
- Reaction Monitoring (LC-MS) : Track intermediate formation (e.g., pyrazole-ester precursors) to identify yield-limiting steps .
- DoE (Design of Experiments) : Vary factors like catalyst loading (Pd/C vs. CuI), solvent polarity (DMF vs. THF), and heating time to pinpoint optimal conditions .
- Side-Reaction Analysis : Characterize byproducts (e.g., dimerization via MALDI-TOF) and adjust protecting groups (e.g., Boc for amine stability) .
Structure-Activity Relationship (SAR) Studies
Q. Which substituent modifications (e.g., methylthio vs. sulfonyl) enhance target selectivity while reducing cytotoxicity?
- Methodological Answer :
- Analog Synthesis : Replace methylthio with sulfonyl groups via oxidation (H2O2/AcOH) and compare IC50 values in kinase panels .
- Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) to map steric clashes or hydrogen-bond networks .
- Cytotoxicity Screening : Prioritize analogs with >10-fold selectivity windows (e.g., CC50/IC50 ≥ 10 in HepG2 vs. cancer cells) .
Analytical Method Development
Q. What advanced chromatographic techniques improve resolution of stereoisomers or degradation products?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based columns (Chiralpak IA) with hexane/isopropanol for enantiomer separation .
- UHPLC-QTOF : Achieve <2 ppm mass accuracy for degradation products (e.g., oxidative demethylation) .
- Stability-Indicating Methods : Stress testing (40°C/75% RH, 14 days) to validate method robustness under ICH Q1A guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
